(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep processes that include cyclization reactions. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired pyrazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique structure allows it to modulate specific biological pathways .
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications .
Mechanism of Action
The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
1H-pyrrolo[2,3-b]pyridine: Used as a potent inhibitor in cancer therapy.
Uniqueness
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar heterocycles .
Properties
Molecular Formula |
C7H10F2N2O |
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Molecular Weight |
176.16 g/mol |
IUPAC Name |
(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-5-6(12)10-1-2-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1 |
InChI Key |
OCOYKQGMTQTMEH-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN2CC(C[C@@H]2C(=O)N1)(F)F |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)(F)F |
Origin of Product |
United States |
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